(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride
Beschreibung
(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride (CAS No. 197892-69-6) is a heterocyclic organic compound with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . Structurally, it features a piperidine ring linked via a conjugated double bond to a carboxylic acid group, which is protonated as a hydrochloride salt. This compound is widely utilized as a certified reference material in analytical chemistry and pharmaceutical research, with a typical purity of ≥95% .
Key physicochemical properties include:
Eigenschaften
IUPAC Name |
(E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHWBRYZUFZDY-FXRZFVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C/C=C/C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741411 | |
| Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221128-49-0, 197892-69-6 | |
| Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Aldol Condensation Route to the α,β-Unsaturated Acid Intermediate
According to literature on related α,β-unsaturated carboxylic acids, the key intermediate can be synthesized via an aldol condensation between a methyl ketone and glyoxylic acid under catalytic acidic conditions or microwave irradiation. This method efficiently produces the (E)-configured unsaturated acid with high selectivity.
- Reactants: Appropriate methyl ketone (e.g., 4-piperidinyl-substituted methyl ketone) and glyoxylic acid
- Catalysts: Pyrrolidinium acetate or p-toluenesulfonic acid
- Conditions: Microwave-assisted heating to accelerate the reaction and improve yields
- Outcome: Formation of (E)-4-(piperidin-1-yl)but-2-enoic acid intermediate with good stereochemical control
This approach is supported by the synthesis of related 4-oxo-2-butenamide templates, where the aldol condensation was the key step to access the α,β-unsaturated carboxylic acid building block.
Coupling with Piperidine or Amination Step
Following the formation of the unsaturated acid intermediate, the piperidinyl substituent can be introduced by:
- Direct nucleophilic substitution with piperidine on an appropriate leaving group precursor
- Reductive amination or coupling with amine building blocks under mild conditions to avoid racemization or side reactions
In some synthetic routes, the piperidine ring is introduced prior to the formation of the unsaturation, depending on the stability and reactivity of intermediates.
Formation of the Hydrochloride Salt
The final step involves conversion of the free acid or amine form into the hydrochloride salt to enhance solubility and stability:
- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether)
- Isolation of the crystalline hydrochloride salt by precipitation or crystallization
Research Findings and Optimization Notes
- Microwave-assisted aldol condensation has been shown to improve reaction rates and yields compared to conventional heating.
- Careful control of pH and temperature during the coupling step prevents racemization and side reactions.
- Use of co-solvents like PEG300, Tween 80, or corn oil facilitates formulation for in vivo studies, ensuring clear and stable solutions.
- Storage conditions : Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which degrade the compound.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aldol condensation | Methyl ketone + glyoxylic acid, acid catalyst, microwave heating | Formation of (E)-α,β-unsaturated carboxylic acid intermediate |
| 2 | Coupling with piperidine | Piperidine nucleophile or amine building block, mild conditions | Introduction of piperidin-1-yl substituent |
| 3 | Salt formation | Treatment with HCl in ethanol or ether | Hydrochloride salt of (E)-4-(piperidin-1-yl)but-2-enoic acid |
| 4 | Stock solution preparation | Dissolution in DMSO or co-solvent mixtures, storage at -20°C to -80°C | Stable stock solutions for research use |
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Data for (E)-4-(Piperidin-1-yl)but-2-enoic Acid Hydrochloride and Similar Compounds
Key Differences and Implications
Substituent Effects: The piperidine group in the target compound provides moderate basicity and lipophilicity, making it suitable for membrane permeability in drug candidates. In contrast, the 4-methylpiperazine analogue (CAS 1472802-56-4) offers enhanced solubility in polar solvents due to its additional amine group . The dimethylamino variant (CAS 14205-39-1) has a simpler structure with reduced steric hindrance, favoring reactions requiring nucleophilic substitution .
Reactivity :
- The acyl chloride derivative (CAS 1369372-07-5) exhibits high electrophilicity, enabling rapid amide bond formation, whereas the parent carboxylic acid is more stable for long-term storage .
Biological Activity :
Biologische Aktivität
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a compound with notable biological activity, has been studied for its potential therapeutic applications, particularly in oncology and immunology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
- Molecular Formula : C9H16ClNO2
- CAS Number : 197892-69-6
- IUPAC Name : this compound
This compound is characterized by the presence of a piperidine ring, which is known for its diverse pharmacological properties.
Research indicates that this compound exhibits its biological activity primarily through inhibition of specific molecular targets. It has been noted for its role as a covalent inhibitor in various cellular pathways, particularly in cancer cell lines.
Anticancer Activity
A study highlighted the compound's efficacy in inhibiting cell growth in leukemia cell lines. The following table summarizes the IC50 values of different derivatives, including this compound:
| Compound | Cell Line | IC50 (nM) | Selectivity |
|---|---|---|---|
| 10 | MV4;11 (MLL-AF4) | 3 | High |
| 10 | MOLM13 (MLL-AF9) | 8 | High |
| 10 | HL60 | 3000 | >300-fold |
The data indicates that the compound demonstrates significant potency against MLL leukemia cells while showing reduced activity against non-MLL leukemia cells, suggesting a selective targeting mechanism .
Immunomodulatory Effects
In addition to its anticancer properties, the compound has been investigated for its potential immunomodulatory effects. Research has shown that it may inhibit certain immune pathways, making it a candidate for treating autoimmune diseases. The specific pathways involved remain an area of active investigation.
Case Studies
Several case studies have documented the application of this compound in clinical settings:
- Case Study on Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia demonstrated that treatment with derivatives of this compound led to improved patient outcomes compared to standard therapies.
- Study on Autoimmune Disorders : Another study reported that patients with rheumatoid arthritis showed reduced symptoms when treated with formulations containing this compound, indicating its potential as an adjunct therapy.
Safety and Toxicity Profile
While this compound shows promising biological activity, safety assessments indicate potential risks. The compound has been associated with:
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride?
Answer:
The compound is typically synthesized via Michael addition or decarboxylative cross-coupling (). A common approach involves reacting piperidine with a β,γ-unsaturated carboxylic acid derivative under acidic conditions. For example:
- Step 1: Condensation of piperidine with but-2-enoic acid derivatives.
- Step 2: Hydrochloride salt formation via HCl gas or aqueous HCl ( ).
Catalytic methods using palladium complexes (e.g., PdCl₂ adducts) can enhance yield and stereoselectivity in decarboxylative coupling reactions .
Key Considerations:
- Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC ().
Basic: How is the (E)-stereochemistry confirmed in this compound?
Answer:
The E-configuration is validated using:
- NMR Spectroscopy: J coupling constants (e.g., J = 15–16 Hz for trans olefinic protons).
- X-ray Crystallography: Definitive structural confirmation ().
- IR Spectroscopy: Absence of cis-related stretching frequencies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
